molecular formula C16H24ClN3O B14308403 3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide CAS No. 112642-71-4

3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No.: B14308403
CAS No.: 112642-71-4
M. Wt: 309.83 g/mol
InChI Key: DMUSNIFHMDJCAO-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is an organic compound that features a benzamide core substituted with an amino group, a chlorine atom, and a tetramethylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-nitrobenzoic acid, which is then reduced to 4-chloro-3-aminobenzoic acid. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine under appropriate conditions to form the desired benzamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the chlorine atom can result in various substituted benzamides.

Scientific Research Applications

3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The amino and chlorine substituents can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity. The tetramethylpiperidinyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the amino and chlorine substituents, along with the bulky tetramethylpiperidinyl group, makes it distinct from other similar compounds.

Properties

CAS No.

112642-71-4

Molecular Formula

C16H24ClN3O

Molecular Weight

309.83 g/mol

IUPAC Name

3-amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

InChI

InChI=1S/C16H24ClN3O/c1-15(2)8-11(9-16(3,4)20-15)19-14(21)10-5-6-12(17)13(18)7-10/h5-7,11,20H,8-9,18H2,1-4H3,(H,19,21)

InChI Key

DMUSNIFHMDJCAO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C=C2)Cl)N)C

Origin of Product

United States

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